Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

CXCR6 antagonism β-arrestin-2 recruitment GPCR functional selectivity

Procure this selective human CXCR6 antagonist for unambiguous β-arrestin-2 recruitment and cAMP signaling studies. With a β-arrestin IC50 of 40 nM, it reduces DMSO carryover vs. ML339 (140 nM), while its complete lack of murine receptor activity (>40,000 nM) ensures human-specific translational data. Suitable for transwell invasion assays (IC50 2.1 μM in SKHEP1 cells).

Molecular Formula C20H24FN3O3S
Molecular Weight 405.49
CAS No. 1021074-47-4
Cat. No. B2449744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021074-47-4
Molecular FormulaC20H24FN3O3S
Molecular Weight405.49
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H24FN3O3S/c21-19-10-5-4-9-18(19)20(25)22-11-6-16-28(26,27)24-14-12-23(13-15-24)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25)
InChIKeyRPMCVTIQPWPTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021074-47-4): A Differentiated CXCR6 Antagonist Scaffold for Targeted Procurement


2-Fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021074-47-4) is a synthetic small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6), a G protein-coupled receptor implicated in tumor metastasis, Th17-mediated autoimmunity, and HIV co-receptor function [1]. The compound features a benzamide core bearing a 2-fluoro substituent and a propyl-linked 4-phenylpiperazine sulfonamide side chain, a chemotype distinct from the azabicyclononane-trimethoxybenzamide scaffold of comparator ML339 (CAS 2579689-83-9) [2]. Its annotated bioactivity profile across multiple functional assays—including β-arrestin-2 recruitment, cAMP accumulation, and cellular invasion—provides a multi-parametric data set suitable for structure–activity relationship (SAR)-driven procurement and biological probe selection [1].

Why 2-Fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide Cannot Be Replaced by Off-the-Shelf CXCR6 or Pan-Chemokine Antagonists


CXCR6 antagonists are not functionally interchangeable. The reference tool ML339 suffers from a 100-fold drop in potency at the murine CXCR6 ortholog (human β-arrestin IC50 = 140 nM; mouse β-arrestin IC50 = 18 μM) and a 4.7-fold gap between its β-arrestin (300 nM) and cAMP (1.4 μM) functional readouts [1]. More advanced candidates such as CXCR6 inhibitor 81 improve human β-arrestin potency to 40 nM, but detailed selectivity data remain unpublished, and no in vivo pharmacokinetic benchmarks are available across the class . These profound assay- and species-dependent potency cliffs mean that substituting one CXCR6 antagonist for another without verifying activity in the specific downstream readout (β-arrestin vs. cAMP) and species context can produce misleading results in mechanistic or translational studies [1][2].

Quantitative Differentiation Evidence for 2-Fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide Versus Closest CXCR6 Antagonist Comparators


3.5-Fold Superior Potency in β-Arrestin-2 Recruitment Compared to ML339 in the Same Cell-Based Assay Format

Inhibition of CXCL16-induced β-arrestin-2 recruitment represents the most direct pharmacodynamic readout for CXCR6 antagonism. In the identical DiscoveRx PathHunter Prolink-tagged human CXCR6 cell-based assay format, 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide inhibits β-arrestin-2 recruitment with an IC50 of 40 nM [1]. The prototypical CXCR6 antagonist ML339 yields an IC50 of 140 nM in the same assay [2]. The target compound therefore exhibits 3.5-fold greater potency in this primary pharmacodynamic endpoint, a difference that can significantly affect the required working concentration in cellular mechanistic studies.

CXCR6 antagonism β-arrestin-2 recruitment GPCR functional selectivity

Cellular Functional Antagonism in SKHEP1 Invasion: Target Engagement in a Disease-Relevant Phenotypic Assay at Low Micromolar Concentrations

Beyond proximal signaling, the target compound inhibits CXCR6-mediated invasion of human SKHEP1 hepatocarcinoma cells with an IC50 of 2.1 μM after 72 hours of treatment [1]. This transwell invasion assay evaluates sustained functional antagonism in a tumor cell context. Although a direct head-to-head comparator is not available for this exact assay, the ≈50-fold shift between the biochemical β-arrestin IC50 (40 nM) and the cellular invasion IC50 (2.1 μM) mirrors the efficacy drop-offs observed for other CXCR6 chemotypes and serves as a practical benchmark for in vitro pharmacology study design [2].

CXCR6-mediated cell invasion hepatocellular carcinoma phenotypic screening

cAMP Pathway Antagonism with a Distinct Potency Ratio Relative to β-Arrestin Readouts

G protein-coupled receptor antagonism can exhibit pathway bias between G protein (cAMP) and β-arrestin signaling arms. The target compound antagonizes forskolin-stimulated cAMP accumulation at human CXCR6 with an IC50 of 500 nM [1]. This yields a β-arrestin-to-cAMP potency ratio of approximately 12.5 (500 nM / 40 nM). In contrast, ML339 displays a β-arrestin IC50 of 300 nM and a cAMP IC50 of 1,400 nM (ratio ≈ 4.7) . The distinct pathway potency ratio of the target compound may be an advantage in experimental paradigms where stronger cAMP pathway antagonism is desired relative to β-arrestin blockade [1].

cAMP signaling biased agonism functional selectivity profiling

Species Selectivity: Lack of Murine CXCR6 Cross-Reactivity Defines a Human-Selective Pharmacologic Tool

The target compound exhibits essentially no antagonist activity at mouse CXCR6 in the β-arrestin recruitment assay, with an IC50 greater than 40,000 nM (>40 μM) [1]. This represents >1,000-fold selectivity for human over mouse CXCR6. In comparison, ML339 retains measurable activity at mouse CXCR6 (β-arrestin IC50 = 18,000 nM), yielding a human-to-mouse selectivity window of approximately 128-fold [2]. The near-complete inactivity of the target compound at mouse CXCR6 renders it an exquisitely human-selective probe and effectively excludes it from standard mouse efficacy models, while making it a stringent negative control for confirming human CXCR6-specific pharmacology in humanized or transgenic models .

species selectivity human vs. mouse CXCR6 preclinical model selection

Structural Differentiation: Benzamide–Sulfonamide Chemotype Separable from Azabicyclononane and Phenylsulfonamide CXCR6 Antagonist Series

The chemical scaffold of 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a benzamide–piperazine–sulfonamide hybrid featuring a 2-fluoro substituent and a propyl linker [1]. This distinguishes it from the azabicyclononane–trimethoxybenzamide scaffold of ML339 (CAS 2579689-83-9) [2], the sulfonamide–benzamide series exemplified by CXCR6 inhibitor 81 , and the phenylsulfonamide–piperazine chemotypes described in the ChemoCentryx patent estate (US20230192644) [3]. Patent landscaping indicates that benzamide–sulfonamide hybrids with a 4-phenylpiperazine moiety constitute a distinct Markush sub-genus with narrower freedom-to-operate scope but higher potential for novel composition-of-matter protection [3].

chemotype diversity benzamide–piperazine–sulfonamide intellectual property landscape

Scientifically Validated Application Scenarios for 2-Fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide Procurement


Human CXCR6 β-Arrestin-2 Recruitment Inhibition as a Primary Screening Tool in GPCR Drug Discovery

Direct procurement for use as a reference antagonist in high-throughput or medium-throughput CXCR6 β-arrestin-2 recruitment assays. With an IC50 of 40 nM in the DiscoveRx PathHunter format [1], the compound operates at substantially lower in-well concentrations than ML339 (140 nM), reducing DMSO carryover and minimizing solvent interference in cellular assays. Recommended working concentration range: 10 nM – 1 μM for full dose-response curves. This directly supports the evidence in Section 3, Evidence Item 1.

Functional Invasion and Metastasis Model Studies in Hepatocellular Carcinoma (SKHEP1 Cell Line)

Procurement for CXCR6-dependent transwell invasion assays in liver cancer biology. The compound's IC50 of 2.1 μM in SKHEP1 cells after 72 h [1] enables sustained blockade of CXCR6-driven invasion pathways. Researchers should prepare 10 mM DMSO stock solutions and dilute to 1–10 μM final concentration in complete culture medium, verifying stability under incubation conditions. This scenario is grounded in Section 3, Evidence Item 2.

Pathway-Selective cAMP Signaling Studies to Dissect CXCR6 Functional Selectivity

Use as a pharmacological tool for delineating Gαi/o-mediated cAMP signaling of CXCR6 independently of β-arrestin recruitment. The compound's cAMP IC50 of 500 nM, when used in parallel with its 40 nM β-arrestin IC50, provides a differential inhibition window useful for biased signaling experiments. This is particularly valuable given that ML339 exhibits a narrower ratio, making this compound a superior probe for studying functional selectivity at CXCR6 [1]. This directly maps to Section 3, Evidence Item 3.

Human-Specific Negative Control Probe for Murine CXCR6 Cross-Reactivity Validation in Humanized Mouse Models

Deployment as a stringent selectivity control to confirm that observed anti-tumor or anti-inflammatory effects require human CXCR6 expression. The complete lack of murine receptor activity (IC50 >40,000 nM) ensures that any biological effect observed in human CXCR6-knock-in or humanized mouse models is unequivocally attributable to human receptor antagonism, avoiding the residual mouse activity seen with ML339 [1][2]. Derived from Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.